[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate
Overview
Description
[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate, commonly known as ABM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ABM is a member of the oxanorbornene family, which has been extensively studied for their unique structural and biological properties.
Mechanism Of Action
The mechanism of action of ABM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the targeted cells. ABM has been shown to inhibit the activity of histone deacetylases, which play an important role in the regulation of gene expression. ABM has also been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in the replication and transcription of DNA.
Biochemical And Physiological Effects
ABM has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that ABM inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ABM has also been shown to inhibit the replication of various viruses, including HIV-1 and HSV-1. In addition, ABM has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ABM in lab experiments is its versatility as a reagent for the synthesis of various compounds. ABM is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the main limitations of using ABM is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of ABM. One potential direction is the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the synthesis of new materials and polymers with unique properties using ABM as a building block. Additionally, further research is needed to fully understand the mechanism of action of ABM and its potential toxicity in vivo.
Synthesis Methods
The synthesis of ABM involves the reaction of 4-acetamido-2-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a base, followed by the reaction with methoxyacetic anhydride. The resulting product is purified by column chromatography to obtain ABM in high yield and purity.
Scientific Research Applications
ABM has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ABM has been shown to possess antitumor, antiviral, and antibacterial activities. ABM has also been investigated for its potential use in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. In material science, ABM has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic synthesis, ABM has been used as a versatile reagent for the synthesis of various compounds.
properties
IUPAC Name |
[4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLAUALBZXMLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973461 | |
Record name | Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate | |
CAS RN |
63554-16-5, 57865-92-6 | |
Record name | NSC276416 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003107268 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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